molecular formula C8H8BrNO3 B166412 1-(Bromomethyl)-3-methoxy-2-nitrobenzene CAS No. 133486-62-1

1-(Bromomethyl)-3-methoxy-2-nitrobenzene

Cat. No.: B166412
CAS No.: 133486-62-1
M. Wt: 246.06 g/mol
InChI Key: OGGQVUNUXHDQNZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromomethyl group at the first position, a methoxy group at the third position, and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-methoxy-2-nitrotoluene. The process typically includes:

    Nitration: Starting with 3-methoxytoluene, nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the second position.

    Bromination: The nitrated product is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromomethyl group at the first position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas with palladium on carbon as the catalyst.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidation reactions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is 1-(Aminomethyl)-3-methoxy-2-nitrobenzene.

    Oxidation: The major product is 1-(Bromomethyl)-3-carboxy-2-nitrobenzene.

Scientific Research Applications

1-(Bromomethyl)-3-methoxy-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is primarily based on its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its interactions with biological targets.

Comparison with Similar Compounds

    1-(Bromomethyl)-2-methoxy-3-nitrobenzene: Similar structure but with different positions of the methoxy and nitro groups.

    1-(Chloromethyl)-3-methoxy-2-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

Uniqueness: 1-(Bromomethyl)-3-methoxy-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The combination of a bromomethyl group with a methoxy and nitro group in this particular arrangement provides distinct chemical properties that are valuable in various synthetic applications.

Properties

IUPAC Name

1-(bromomethyl)-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGQVUNUXHDQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438265
Record name 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133486-62-1
Record name 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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